H-Glu-Obzl chemical properties and structure
H-Glu-Obzl chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of H-Glu-Obzl Variants
For researchers, scientists, and drug development professionals, understanding the chemical properties and structure of protected amino acids is fundamental for their effective application in peptide synthesis and medicinal chemistry. This guide provides a comprehensive overview of H-Glu-Obzl, a term that can refer to several derivatives of glutamic acid with benzyl (B1604629) ester protecting groups. We will delineate the properties of the three main forms: L-Glutamic acid γ-benzyl ester (H-Glu(OBzl)-OH), L-Glutamic acid α-benzyl ester (H-Glu-OBzl), and L-Glutamic acid di-benzyl ester (H-Glu(OBzl)-OBzl).
Chemical Structure and Identification
The ambiguity of "H-Glu-Obzl" necessitates a clear distinction between its isomeric forms. The position of the benzyl ester group significantly influences the molecule's reactivity and its application in peptide synthesis.
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L-Glutamic acid γ-benzyl ester (H-Glu(OBzl)-OH): The most common variant, where the side chain (gamma) carboxyl group is protected by a benzyl ester.
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L-Glutamic acid α-benzyl ester (H-Glu-OBzl): The carboxyl group at the alpha-carbon is protected by a benzyl ester.
-
L-Glutamic acid di-benzyl ester (H-Glu(OBzl)-OBzl): Both the alpha and gamma carboxyl groups are protected by benzyl esters.
A summary of their key structural identifiers is presented below.
| Identifier | L-Glutamic acid γ-benzyl ester | L-Glutamic acid α-benzyl ester | L-Glutamic acid di-benzyl ester |
| Synonyms | H-Glu(OBzl)-OH, L-Glutamic acid 5-benzyl ester | H-L-Glu-OBzl, L-Glutamic acid 1-benzyl ester | H-Glu(OBzl)-OBzl HCl, L-Glutamic acid dibenzyl ester hydrochloride |
| CAS Number | 1676-73-9[1][2][3] | 13030-09-6[4][5] | 4561-10-8[6][7] |
| Molecular Formula | C₁₂H₁₅NO₄[1][3] | C₁₂H₁₅NO₄[4][8] | C₁₉H₂₁NO₄ (Free base)[6] |
| IUPAC Name | (2S)-2-Amino-5-(benzyloxy)-5-oxopentanoic acid[2][9] | (4S)-4-amino-5-oxo-5-phenylmethoxypentanoic acid[4] | (2S)-2-amino-5-(benzyloxy)-5-oxopentanoate benzyl ester hydrochloride |
| SMILES String | N--INVALID-LINK--C(O)=O[10][11] | C1=CC=C(C=C1)COC(=O)--INVALID-LINK--O)N[4] | C1=CC=C(C=C1)COC(=O)CC--INVALID-LINK--N.Cl |
| InChI Key | BGGHCRNCRWQABU-JTQLQIEISA-N[3][9][10] | HFZKKJHBHCZXTQ-JTQLQIEISA-N[4] | Not readily available |
Physicochemical Properties
The physical and chemical properties of these compounds are crucial for their handling, storage, and reaction conditions. The data presented here is compiled from various sources and represents typical values.
| Property | L-Glutamic acid γ-benzyl ester | L-Glutamic acid α-benzyl ester | L-Glutamic acid di-benzyl ester |
| Molecular Weight | 237.25 g/mol [1][3] | 237.25 g/mol [8] | 327.38 g/mol (Free base) |
| Appearance | White to off-white crystalline powder[1] | White powder | White solid |
| Melting Point | 181-182 °C[1][3][10] | 155-175 °C | Not readily available |
| Optical Activity | [α]20/D +19±2°, c = 1% in acetic acid[10][11] | Not readily available | Not readily available |
| Solubility | Soluble in polar organic solvents; slightly soluble in acetic acid, DMSO, and methanol (B129727) (with heating).[2][3] | Not readily available | Not readily available |
| Storage | 2-8°C[3][10][11] | Room temperature, dry | Room temperature, dry[6] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of H-Glu-Obzl derivatives are essential for their successful application in research and development.
Synthesis of L-Glutamic acid γ-benzyl ester
Objective: To synthesize γ-benzyl L-glutamate from L-glutamic acid and benzyl alcohol.
Materials:
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L-glutamic acid
-
Benzyl alcohol
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60% Sulfuric acid
-
Sodium bicarbonate
-
Ice
-
Water (carbon dioxide-free)
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Acetone
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Ether
Procedure:
-
Combine 1416 g of L-glutamic acid, 1560 g of 60% sulfuric acid, and 1152 g of benzyl alcohol in a 12-liter round-bottom flask equipped with a distillation head.[8]
-
Heat the mixture to 70°C and stir for 45 minutes.[8]
-
Cool the solution and then apply a vacuum of approximately 100 mm.[8]
-
Reheat the reaction to 70°C and distill off water for about 4.5 hours.[8]
-
After allowing the mixture to stand overnight, slowly add the viscous solution to a stirred mixture of 1613 g of sodium bicarbonate, 1.2 kg of ice, and 12 liters of water.[8]
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Collect the resulting precipitate by filtration and wash it with approximately 8 liters of carbon dioxide-free water and 8 liters of acetone.[8]
-
Air-dry the precipitate, then triturate with 2 liters of ether and dry to yield the crude product.[8]
-
For purification, recrystallize the crude product from 12.5 liters of hot water.[8]
-
Filter the hot solution and allow it to cool, followed by overnight refrigeration.[8]
-
Collect the recrystallized product, wash with cold water and then with THF, and dry to obtain pure γ-benzyl L-glutamate.[8]
HPLC Analysis of Protected Amino Acids
Objective: To analyze the purity of H-Glu-Obzl derivatives using High-Performance Liquid Chromatography (HPLC).
General Protocol:
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Sample Preparation: Dissolve a small amount of the H-Glu-Obzl sample in a suitable solvent, such as a mixture of water and acetonitrile.
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of two solvents is typically used:
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Solvent A: Water with 0.1% trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient: A typical gradient might run from 5% to 95% Solvent B over 20-30 minutes.
-
Detection: Monitor the elution of the compound using a UV detector, typically at 214 nm and 280 nm.
-
Analysis: The purity of the sample is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.
Note: This is a general protocol and may need to be optimized for the specific H-Glu-Obzl derivative and HPLC system being used.
Visualization of Experimental Workflows
The primary application of H-Glu(OBzl)-OH is in solid-phase peptide synthesis (SPPS), where it serves as a building block for introducing glutamic acid residues into a peptide chain. The benzyl ester protects the side-chain carboxyl group during peptide bond formation.
Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS) using H-Glu(OBzl)-OH.
This diagram illustrates the cyclical nature of SPPS, starting with a solid support (resin), followed by the deprotection of the N-terminal protecting group (Fmoc), coupling of the protected amino acid (H-Glu(OBzl)-OH), and washing steps. This cycle is repeated for each amino acid in the desired peptide sequence. The final step involves cleavage of the peptide from the resin and removal of all protecting groups.
Applications in Research and Development
H-Glu(OBzl)-OH and its isomers are invaluable tools in the synthesis of peptides and peptidomimetics. The benzyl protecting group is stable under the conditions used for Fmoc-based SPPS but can be readily removed by catalytic hydrogenation or strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). This selective protection allows for the controlled formation of peptide bonds and the synthesis of complex peptide sequences.[1] These synthetic peptides have wide-ranging applications in drug discovery, diagnostics, and as research tools to study biological processes.[1]
References
- 1. CN1667019A - Synthetic method of high molecular weight poly L-glutamic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 5. Boc-Glu(OBzl)-OH = 98.0 T 13574-13-5 [sigmaaldrich.com]
- 6. US2561323A - Method of preparing glutamic acid mono esters - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
- 8. prepchem.com [prepchem.com]
- 9. Cbz-L-Glutamic acid 1-benzyl ester(3705-42-8) 1H NMR spectrum [chemicalbook.com]
- 10. Boc-L-Glutamic acid 5-benzylester(13574-13-5) 1H NMR [m.chemicalbook.com]
- 11. H-Glu(OBzl)-Gly-OH|lookchem [lookchem.com]
